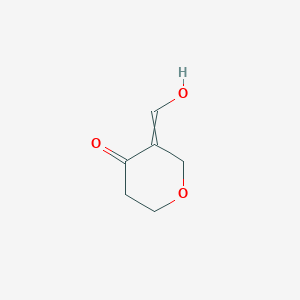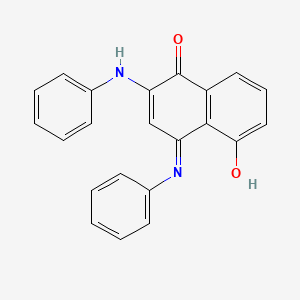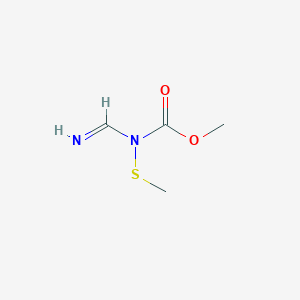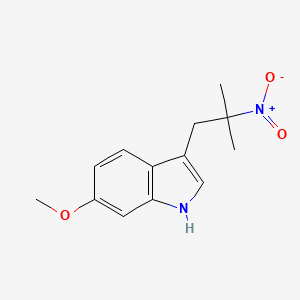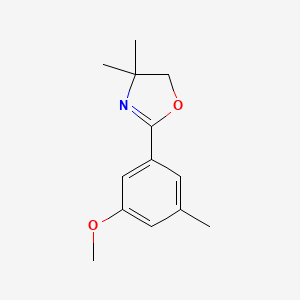
1,2-bis(9H-carbazol-1-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(9H-carbazol-1-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction conditions are often stringent, requiring high temperatures and the use of a large amount of catalyst. the Buchwald-Hartwig amination reaction, which is a palladium-catalyzed C-N coupling reaction, has also been employed for the synthesis of this compound. This method is preferred due to its milder reaction conditions and higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes the following steps:
- Preparation of the carbazole precursor.
- Coupling reaction using a palladium catalyst.
- Purification of the product using column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(9H-carbazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include carbazole-based quinones, dihydrocarbazole derivatives, and various substituted carbazole compounds.
Applications De Recherche Scientifique
1,2-bis(9H-carbazol-1-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In electronic applications, its unique electronic properties allow it to function as an efficient charge transport material.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs.
N-phenylcarbazole: Known for its use in organic semiconductors.
3,6-Di-tert-butylcarbazole: Used in the synthesis of polymers and materials science.
Uniqueness
1,2-bis(9H-carbazol-1-yl)-9H-carbazole stands out due to its unique structural arrangement, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological systems.
Propriétés
Numéro CAS |
90650-76-3 |
|---|---|
Formule moléculaire |
C36H23N3 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
1,2-bis(9H-carbazol-1-yl)-9H-carbazole |
InChI |
InChI=1S/C36H23N3/c1-4-16-30-21(9-1)25-12-7-14-27(34(25)37-30)24-19-20-28-23-11-3-6-18-32(23)39-36(28)33(24)29-15-8-13-26-22-10-2-5-17-31(22)38-35(26)29/h1-20,37-39H |
Clé InChI |
QBEGQPRKOHOTQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=C(C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC8=C7NC9=CC=CC=C89 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
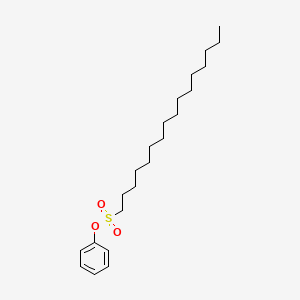

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

